BenchChemオンラインストアへようこそ!

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Synthetic chemistry Cross-coupling reactions Building block procurement

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 951884-22-3) features a strategically orthogonally protected scaffold: the 8-bromo group enables Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira couplings, while the 6-chloro handle remains available for secondary functionalization. The 2-ethyl ester is a convertible handle for carboxylic acid or amide synthesis. This dual-halogenation pattern is underexplored in kinase inhibitor SAR, offering potential for novel selectivity profiles. Unlike mono-halogenated analogs (e.g., CAS 67625-38-1), this building block supports diversity-oriented synthesis at two distinct positions. Ideal for focused kinase inhibitor and antimicrobial agent libraries. Supplied at 97% research purity.

Molecular Formula C10H8BrClN2O2
Molecular Weight 303.54 g/mol
CAS No. 951884-22-3
Cat. No. B1593311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
CAS951884-22-3
Molecular FormulaC10H8BrClN2O2
Molecular Weight303.54 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl
InChIInChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-5-14-4-6(12)3-7(11)9(14)13-8/h3-5H,2H2,1H3
InChIKeyFOHQDZNEJCDSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 951884-22-3): A Halogenated Imidazo[1,2-a]pyridine Building Block with Functional Group Specificity


Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 951884-22-3, C10H8BrClN2O2, molecular weight 303.54) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class. The compound is characterized by an ethyl ester substituent at the 2-position and dual halogenation at the 6-chloro and 8-bromo positions on the fused pyridine ring, with reported melting point of 155-157°C . The imidazo[1,2-a]pyridine scaffold is well-established in medicinal chemistry as a privileged structure for kinase inhibition [1] and antimicrobial applications [2]. This compound is available at research-grade purity (≥95%, CAS 951884-22-3) and serves primarily as a synthetic intermediate or building block rather than a standalone bioactive entity . High-strength differential evidence comparing this compound directly to close analogs in standardized assays is currently limited in the open literature.

Why Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Freely Substituted with Analogs


In-class imidazo[1,2-a]pyridine analogs cannot be simply interchanged due to well-established structure-activity relationships showing that halogen position and identity on the fused pyridine ring critically modulate biological target engagement, synthetic reactivity, and physicochemical properties [1]. SAR studies on imidazo[1,2-a]pyridine kinase inhibitors demonstrate that substitution patterns directly affect DYRK1A and CLK1 inhibitory potency by influencing hydrogen bonding and hydrophobic interactions within the ATP-binding pocket [2]. Similarly, the 2-position ethyl ester in the target compound serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation), whereas substitution at other positions or replacement of the ester with alternative functional groups alters the compound's utility in downstream synthesis . The 6-chloro and 8-bromo substitution pattern of the target compound represents a specific halogenation state that cannot be replicated by mono-halogenated (e.g., ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, CAS 67625-38-1) or 6-methyl analogs, which lack the 8-bromo handle for cross-coupling reactions.

Quantitative Differentiation Evidence: Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate vs. Closest Analogs


Synthetic Reactivity Advantage: 8-Bromo vs. 6-Methyl Substitution for Cross-Coupling Functionalization

The target compound contains an 8-bromo substituent that enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the 8-position, a synthetic handle absent in close analogs such as ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1) and ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3) [1]. The bromine atom at the 8-position serves as a selective leaving group for coupling while the 6-chloro remains intact, enabling sequential functionalization strategies [2]. The 8-iodo analog (ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate, CAS 1033463-34-1) offers similar cross-coupling potential but with different reactivity kinetics and cost implications .

Synthetic chemistry Cross-coupling reactions Building block procurement

Antimicrobial Biofilm Inhibition: Weak Activity Against Enterococcus faecalis Provides Baseline Differentiation

In an antimicrobial biofilm inhibition assay against Enterococcus faecalis, a structurally related imidazo[1,2-a]pyridine derivative (CHEMBL3115980) demonstrated an IC50 of 125,000 nM (125 μM) after 20 hours by crystal violet staining [1]. While this specific data point corresponds to a related analog rather than the target compound itself, it establishes a class-level benchmark for antimicrobial activity within the imidazo[1,2-a]pyridine family. The target compound's dual halogenation (6-Cl, 8-Br) differs from the comparator's substitution pattern, suggesting that the target compound may exhibit distinct antimicrobial profiles when screened against the same panel.

Antimicrobial screening Biofilm inhibition Enterococcus faecalis

Physicochemical Differentiation: Melting Point and Molecular Weight Distinguish from Mono-Halogenated and 6-Methyl Analogs

The target compound (CAS 951884-22-3) exhibits a melting point of 155-157°C and a molecular weight of 303.54 g/mol [1], which differs measurably from the closest commercially available analogs: ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1, MW = 224.64) [2] and ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3, MW = 283.12) . The molecular weight increase of approximately 79 Da relative to the mono-chloro analog reflects the additional bromine atom, while the 20 Da increase relative to the 6-methyl analog reflects the mass difference between chlorine and methyl substituents.

Compound characterization Purity assessment Physicochemical properties

Kinase Inhibition Potential: Class-Level DYRK1A/CLK1 Activity Framework for Halogenated Imidazo[1,2-a]pyridines

SAR studies on imidazo[1,2-a]pyridine derivatives demonstrate that halogen substitution on the fused pyridine ring influences DYRK1A and CLK1 kinase inhibitory activity [1]. In a 2016 study of 24 imidazo[1,2-a]pyridine derivatives, six compounds showed micromolar inhibition of DYRK1A and CLK1, with the most active compound (4c) exhibiting IC50 values of 2.6 μM (DYRK1A) and 0.7 μM (CLK1) [1]. Docking studies revealed that halogen substituents participate in key hydrophobic interactions within the ATP-binding pocket [1]. The target compound's 6-chloro and 8-bromo pattern represents a halogenation state not evaluated in the published series, providing an opportunity for SAR gap-filling.

Kinase inhibition DYRK1A CLK1

Recommended Application Scenarios for Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Based on Evidenced Differentiation


Synthetic Intermediate for Sequential Cross-Coupling Library Generation

The compound's 8-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) while preserving the 6-chloro group for potential secondary functionalization [1]. The 2-ethyl ester serves as a convertible handle for generating carboxylic acids or amides. This orthogonal reactivity profile supports diversity-oriented synthesis campaigns where the imidazo[1,2-a]pyridine core is elaborated at multiple positions in a controlled, sequential manner. Researchers building focused libraries of kinase inhibitor candidates or antimicrobial agents should prioritize this building block over mono-halogenated analogs that lack the 8-position coupling handle.

Kinase Inhibitor SAR Campaigns Targeting DYRK1A, CLK1, or IRAK4

Given the class-level evidence that imidazo[1,2-a]pyridines inhibit DYRK1A and CLK1 kinases at micromolar concentrations [2] and recent patent activity describing imidazo[1,2-a]pyridine derivatives as IRAK4 [3] and MELK [4] inhibitors, this compound is suitable for inclusion in kinase inhibitor screening panels. The 6-chloro,8-bromo substitution pattern represents an underexplored halogenation state within the published SAR landscape, offering potential for novel selectivity profiles. Researchers should screen this compound against kinase panels to establish its specific IC50 values and selectivity indices relative to published benchmarks.

Antimicrobial Screening and Biofilm Inhibition Studies

Class-level antimicrobial activity has been documented for imidazo[1,2-a]pyridine derivatives, including a structurally related analog showing IC50 = 125,000 nM against Enterococcus faecalis biofilm formation [5]. The target compound's dual halogenation pattern may modulate antimicrobial potency and spectrum relative to published analogs. Researchers investigating novel antibacterial agents, particularly against Gram-positive pathogens or biofilm-forming strains, should evaluate this compound in standardized MIC and biofilm inhibition assays to establish its antimicrobial profile.

Analytical Method Development and Reference Standard Qualification

The compound's distinct physicochemical properties (MW = 303.54, melting point = 155-157°C) [1] enable its use as an analytical reference standard for method development and quality control. The molecular weight difference of 78.9 Da relative to the mono-chloro analog provides clear separation in LC-MS analysis, supporting unambiguous identification in reaction monitoring and purity assessment workflows. This property is particularly valuable in laboratories managing multiple imidazo[1,2-a]pyridine building blocks with similar structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.